- 3-selective halogenation of pyridines via zincke imine intermediates, ChemRxiv, 2022, 1, 1-10

Cas no 91182-50-2 (3-bromo-2-phenyl-pyridine)

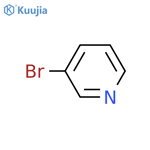

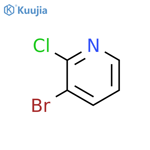

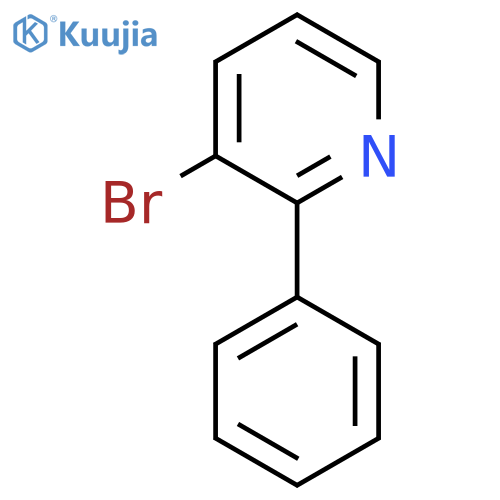

3-bromo-2-phenyl-pyridine structure

상품 이름:3-bromo-2-phenyl-pyridine

CAS 번호:91182-50-2

MF:C11H8BrN

메가와트:234.091921806335

MDL:MFCD04114116

CID:797018

3-bromo-2-phenyl-pyridine 화학적 및 물리적 성질

이름 및 식별자

-

- 3-Bromo-2-phenylpyridine

- Pyridine,3-bromo-2-phenyl-

- 3-Brom-2-phenyl-pyridin

- 3-Bromo-2-phenylpyridine (ACI)

- 3-bromo-2-phenyl-pyridine

-

- MDL: MFCD04114116

- 인치: 1S/C11H8BrN/c12-10-7-4-8-13-11(10)9-5-2-1-3-6-9/h1-8H

- InChIKey: QODMOFYNGFSWSQ-UHFFFAOYSA-N

- 미소: BrC1=CC=CN=C1C1C=CC=CC=1

계산된 속성

- 정밀분자량: 232.98400

- 수소 결합 공급체 수량: 0

- 수소 결합 수용체 수량: 1

- 중원자 수량: 13

- 회전 가능한 화학 키 수량: 1

실험적 성질

- 비등점: 296.1°C at 760 mmHg

- PSA: 12.89000

- LogP: 3.51110

3-bromo-2-phenyl-pyridine 보안 정보

- 신호어:Warning

- 피해 선언: H315-H319-H335

- 경고성 성명: P261-P305+P351+P338

- 저장 조건:Sealed in dry,Room Temperature

3-bromo-2-phenyl-pyridine 세관 데이터

- 세관 번호:2933399090

- 세관 데이터:

중국 세관 번호:

2933399090개요:

2933399090. 기타 구조상 비조합 피리딘 고리를 가진 화합물.부가가치세: 17.0%. 환급률: 13.0%. 규제조건: 없음.최혜국 대우관세: 6.5%. 일반관세: 20.0%

신고 요소:

제품명,성분함량,용도,우로토핀외관,6-헥사메틸아미드외관,서명일자

요약:

2933399090. 구조물에는 수소화 여부와 관계없이 피리딘 고리가 조화되지 않은 다른 화합물이 들어 있다.부가가치세: 17.0%. 환급률: 13.0%. 최혜국 대우관세: 6.5%. 일반관세: 20.0%

3-bromo-2-phenyl-pyridine 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM172246-10g |

3-bromo-2-phenylpyridine |

91182-50-2 | 97% | 10g |

$887 | 2024-07-20 | |

| TRC | B698568-25mg |

3-Bromo-2-phenylpyridine |

91182-50-2 | 25mg |

$ 64.00 | 2023-04-18 | ||

| Fluorochem | 211538-5g |

3-Bromo-2-phenylpyridine |

91182-50-2 | 95% | 5g |

£625.00 | 2022-03-01 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT3462-1G |

3-bromo-2-phenyl-pyridine |

91182-50-2 | 95% | 1g |

¥ 501.00 | 2023-04-13 | |

| Chemenu | CM172246-5g |

3-bromo-2-phenylpyridine |

91182-50-2 | 97% | 5g |

$444 | 2021-08-05 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1251644-250mg |

3-Bromo-2-phenylpyridine |

91182-50-2 | 97% | 250mg |

¥123.00 | 2024-04-25 | |

| Chemenu | CM172246-1g |

3-bromo-2-phenylpyridine |

91182-50-2 | 97% | 1g |

$194 | 2024-07-20 | |

| abcr | AB274081-1g |

3-Bromo-2-phenylpyridine, 97%; . |

91182-50-2 | 97% | 1g |

€146.20 | 2025-02-16 | |

| Aaron | AR003JPT-250mg |

3-Bromo-2-phenylpyridine |

91182-50-2 | 97% | 250mg |

$12.00 | 2025-01-22 | |

| 1PlusChem | 1P003JHH-1g |

3-Bromo-2-phenylpyridine |

91182-50-2 | 97% | 1g |

$58.00 | 2025-02-20 |

3-bromo-2-phenyl-pyridine 합성 방법

합성 방법 1

반응 조건

1.1 Reagents: N-Iodosuccinimide Solvents: Ethyl acetate ; 5 min, rt

2.1 Reagents: Ammonium acetate Solvents: Ethanol , Ethyl acetate ; 1 h, 60 °C

3.1 Reagents: Trifluoromethanesulfonic anhydride Solvents: Dichloromethane ; -78 °C; 30 min, -78 °C

3.2 Reagents: Dibenzylamine , Collidine Solvents: Dichloromethane ; -78 °C; 30 min, -78 °C; 30 min, -78 °C → rt; rt → -78 °C

3.3 Reagents: N-Bromosuccinimide ; 15 min, -78 °C

3.4 Reagents: Trimethoxybenzene ; -78 °C → rt

3.5 Reagents: Ammonium acetate Solvents: Ethanol ; 20 h, 60 °C

2.1 Reagents: Ammonium acetate Solvents: Ethanol , Ethyl acetate ; 1 h, 60 °C

3.1 Reagents: Trifluoromethanesulfonic anhydride Solvents: Dichloromethane ; -78 °C; 30 min, -78 °C

3.2 Reagents: Dibenzylamine , Collidine Solvents: Dichloromethane ; -78 °C; 30 min, -78 °C; 30 min, -78 °C → rt; rt → -78 °C

3.3 Reagents: N-Bromosuccinimide ; 15 min, -78 °C

3.4 Reagents: Trimethoxybenzene ; -78 °C → rt

3.5 Reagents: Ammonium acetate Solvents: Ethanol ; 20 h, 60 °C

참조

합성 방법 2

반응 조건

1.1 Reagents: Trifluoroacetic acid , Potassium persulfate Catalysts: Iron sulfide (FeS) Solvents: Dichloromethane , Water ; 40 h, rt

참조

- Iron-mediated direct arylation with arylboronic acids through an aryl radical transfer pathway, Chemical Communications (Cambridge, 2012, 48(96), 11769-11771

합성 방법 3

반응 조건

참조

- Palladium-catalyzed highly regioselective 2-arylation of 2,x-dibromopyridines and its application in the efficient synthesis of a 17β-HSD1 inhibitor [Erratum to document cited in CA160:101137], Tetrahedron, 2014, 70(8),

합성 방법 4

반응 조건

1.1 Reagents: Potassium carbonate Catalysts: Triphenylphosphine , Palladium diacetate Solvents: Methanol , Acetonitrile ; 24 h, 50 °C

참조

- Stereodivergent Photoelectrocyclization Reactions of Bis-aryl Cycloalkenones: Intercepting Photoelectrocyclization Intermediates with Acid, Organic Letters, 2019, 21(21), 8611-8614

합성 방법 5

반응 조건

1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 1 h, rt

2.1 Reagents: Trifluoromethanesulfonic anhydride Solvents: Dichloromethane ; -78 °C; 30 min, -78 °C

2.2 Reagents: Dibenzylamine , Collidine Solvents: Dichloromethane ; -78 °C; 30 min, -78 °C; 30 min, -78 °C → rt; rt → -78 °C

2.3 Reagents: N-Bromosuccinimide ; 15 min, -78 °C

2.4 Reagents: Trimethoxybenzene ; -78 °C → rt

2.5 Reagents: Ammonium acetate Solvents: Ethanol ; 20 h, 60 °C

2.1 Reagents: Trifluoromethanesulfonic anhydride Solvents: Dichloromethane ; -78 °C; 30 min, -78 °C

2.2 Reagents: Dibenzylamine , Collidine Solvents: Dichloromethane ; -78 °C; 30 min, -78 °C; 30 min, -78 °C → rt; rt → -78 °C

2.3 Reagents: N-Bromosuccinimide ; 15 min, -78 °C

2.4 Reagents: Trimethoxybenzene ; -78 °C → rt

2.5 Reagents: Ammonium acetate Solvents: Ethanol ; 20 h, 60 °C

참조

- 3-selective halogenation of pyridines via zincke imine intermediates, ChemRxiv, 2022, 1, 1-10

합성 방법 6

반응 조건

1.1 Reagents: Potassium methoxide Catalysts: Cobalt chloride (CoCl2) , 4′-Phenyl-2,2′:6′,2′′-terpyridine Solvents: Dimethylformamide ; 5 min, rt

1.2 Solvents: Dimethylformamide ; 16 h, 80 °C

1.3 Solvents: Water

1.2 Solvents: Dimethylformamide ; 16 h, 80 °C

1.3 Solvents: Water

참조

- Cobalt-Catalyzed Cross-Coupling Reactions of Arylboronic Esters and Aryl Halides, Organometallics, 2017, 36(22), 4363-4366

합성 방법 7

반응 조건

1.1 Reagents: Potassium carbonate Catalysts: Triphenylphosphine , Palladium diacetate Solvents: Methanol , Acetonitrile ; 24 h, 50 °C

참조

- Palladium-catalyzed highly regioselective 2-arylation of 2,x-dibromopyridines and its application in the efficient synthesis of a 17β-HSD1 inhibitor, Tetrahedron, 2013, 69(51), 10996-11003

합성 방법 8

반응 조건

1.1 Reagents: Trifluoromethanesulfonic anhydride Solvents: Dichloromethane ; -78 °C; 30 min, -78 °C

1.2 Reagents: Dibenzylamine , Collidine Solvents: Dichloromethane ; -78 °C; 30 min, -78 °C; 30 min, -78 °C → rt; rt → -78 °C

1.3 Reagents: N-Bromosuccinimide ; 15 min, -78 °C

1.4 Reagents: Trimethoxybenzene ; -78 °C → rt

1.5 Reagents: Ammonium acetate Solvents: Ethanol ; 20 h, 60 °C

1.2 Reagents: Dibenzylamine , Collidine Solvents: Dichloromethane ; -78 °C; 30 min, -78 °C; 30 min, -78 °C → rt; rt → -78 °C

1.3 Reagents: N-Bromosuccinimide ; 15 min, -78 °C

1.4 Reagents: Trimethoxybenzene ; -78 °C → rt

1.5 Reagents: Ammonium acetate Solvents: Ethanol ; 20 h, 60 °C

참조

- 3-selective halogenation of pyridines via zincke imine intermediates, ChemRxiv, 2022, 1, 1-10

합성 방법 9

반응 조건

1.1 Reagents: Ammonium acetate Solvents: Ethanol , Ethyl acetate ; 1 h, 60 °C

2.1 Reagents: Trifluoromethanesulfonic anhydride Solvents: Dichloromethane ; -78 °C; 30 min, -78 °C

2.2 Reagents: Dibenzylamine , Collidine Solvents: Dichloromethane ; -78 °C; 30 min, -78 °C; 30 min, -78 °C → rt; rt → -78 °C

2.3 Reagents: N-Bromosuccinimide ; 15 min, -78 °C

2.4 Reagents: Trimethoxybenzene ; -78 °C → rt

2.5 Reagents: Ammonium acetate Solvents: Ethanol ; 20 h, 60 °C

2.1 Reagents: Trifluoromethanesulfonic anhydride Solvents: Dichloromethane ; -78 °C; 30 min, -78 °C

2.2 Reagents: Dibenzylamine , Collidine Solvents: Dichloromethane ; -78 °C; 30 min, -78 °C; 30 min, -78 °C → rt; rt → -78 °C

2.3 Reagents: N-Bromosuccinimide ; 15 min, -78 °C

2.4 Reagents: Trimethoxybenzene ; -78 °C → rt

2.5 Reagents: Ammonium acetate Solvents: Ethanol ; 20 h, 60 °C

참조

- 3-selective halogenation of pyridines via zincke imine intermediates, ChemRxiv, 2022, 1, 1-10

합성 방법 10

반응 조건

1.1 Reagents: Trifluoromethanesulfonic anhydride Solvents: Dichloromethane ; -78 °C; 30 min, -78 °C

1.2 Reagents: Dibenzylamine , Collidine Solvents: Dichloromethane ; -78 °C; 30 min, -78 °C; 30 min, -78 °C → rt; rt; rt → -78 °C

1.3 Reagents: N-Bromosuccinimide ; 15 h, -78 °C

1.4 Reagents: 1,3,5-Trimethoxybenzene , Ammonium acetate Solvents: Ethanol ; -78 °C → rt; 20 h, 60 °C

1.2 Reagents: Dibenzylamine , Collidine Solvents: Dichloromethane ; -78 °C; 30 min, -78 °C; 30 min, -78 °C → rt; rt; rt → -78 °C

1.3 Reagents: N-Bromosuccinimide ; 15 h, -78 °C

1.4 Reagents: 1,3,5-Trimethoxybenzene , Ammonium acetate Solvents: Ethanol ; -78 °C → rt; 20 h, 60 °C

참조

- Halogenation of the 3-position of pyridines through Zincke imine intermediates, Science (Washington, 2022, 378(6621), 773-779

합성 방법 11

반응 조건

1.1 Reagents: Trifluoroacetic acid , Selectfluor Solvents: 1,2-Dichloroethane , Water ; 1 min, rt

1.2 Catalysts: Silver nitrate Solvents: Water ; 24 h, rt → 50 °C

1.2 Catalysts: Silver nitrate Solvents: Water ; 24 h, rt → 50 °C

참조

- Silver-Catalyzed Minisci Reactions Using Selectfluor as a Mild Oxidant, Organic Letters, 2017, 19(21), 5772-5775

합성 방법 12

반응 조건

1.1 Reagents: tert-Butyl hypochlorite , Potassium carbonate , Oxygen ; 20 h, 60 °C

참조

- Transition-Metal-Free Decarboxylative Arylation of 2-Picolinic Acids with Arenes under Air Conditions, Organic Letters, 2018, 20(22), 7095-7099

3-bromo-2-phenyl-pyridine Raw materials

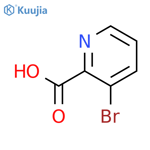

- 3-Bromopyridine-2-carboxylic acid

- 3-Bromo-2-chlorolpyridine

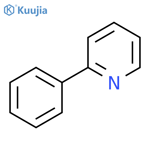

- 2-Phenylpyridine

- 2,3-Dibromopyridine

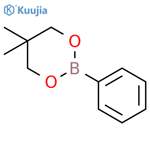

- 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane

- Phenylboronic acid

- 3-Bromopyridine

3-bromo-2-phenyl-pyridine Preparation Products

3-bromo-2-phenyl-pyridine 관련 문헌

-

Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756

-

Kenneth R. Seddon,Geetha Srinivasan,Małgorzata Swadźba-Kwaśny,Anthony R. Wilson Phys. Chem. Chem. Phys., 2013,15, 4518-4526

-

Feng He,Xiangjiang Wu,Jiangfeng Qian,Yuliang Cao,Hanxi Yang,Xinping Ai,Dingguo Xia J. Mater. Chem. A, 2018,6, 23396-23407

-

Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226

91182-50-2 (3-bromo-2-phenyl-pyridine) 관련 제품

- 886902-82-5(N-(1,3-benzothiazol-2-yl)-5-bromo-N-(pyridin-2-yl)methylthiophene-2-carboxamide)

- 64922-04-9(ethyl 1H-1,2,4-triazole-5-carboxylate)

- 1361913-06-5(4-(Aminomethyl)-6-(difluoromethyl)-2-methoxy-3-(trifluoromethyl)pyridine)

- 951896-85-8(1-oxo-N-3-(1H-1,2,3,4-tetrazol-1-yl)phenyl-1H-isothiochromene-3-carboxamide)

- 107648-56-6((Z)-2-hydroxyphenyl hydrogen hex-3-en-3-ylboronate)

- 886914-04-1(N-(2,2-dimethoxyethyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido1,2-apyrimidine-3-carboxamide)

- 2229517-12-6(3-amino-2-(4-{(tert-butoxy)carbonylamino}-3-chlorophenyl)propanoic acid)

- 1956426-78-0((E)-Tert-Butyl (3-(2-methoxyethyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-2-ylidene)carbamate oxalate)

- 2549002-02-8(8-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione)

- 70219-24-8(4-(2-amino-3,3-difluoropropyl)benzene-1,2-diol)

추천 공급업체

Amadis Chemical Company Limited

(CAS:91182-50-2)3-bromo-2-phenyl-pyridine

순결:99%/99%/99%

재다:5g/10g/25g

가격 ($):245.0/342.0/750.0